![molecular formula C7H2Cl2FN3 B1466975 2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine CAS No. 1220518-09-1](/img/structure/B1466975.png)

2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine

Overview

Description

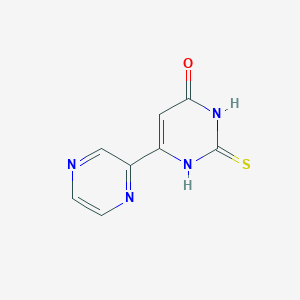

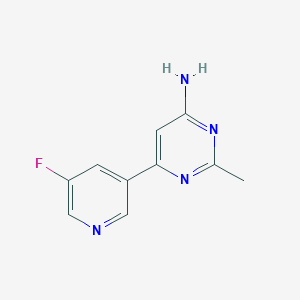

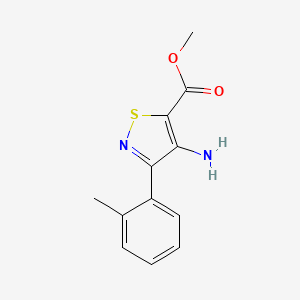

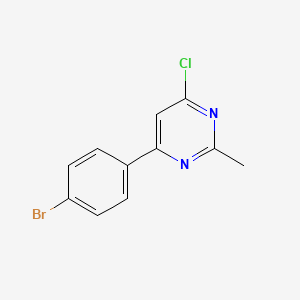

2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine is a chemical compound with the molecular formula C7H2Cl2FN3 . It is a type of pyridopyrimidine, which is a class of compounds containing a pyridine ring fused to a pyrimidine ring .

Synthesis Analysis

The synthesis of pyridopyrimidines, including 2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine, can be complex and involve multiple steps . For instance, one process involves the reaction of 2-isopropyl-4-methylpyridin-3-amine with a reactive compound comprising phosgene or a phosgene equivalent in an organic solvent .Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine includes two chlorine atoms, one fluorine atom, and three nitrogen atoms . The exact mass of the molecule is 216.9609806 g/mol .Chemical Reactions Analysis

Pyrimidines, including 2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine, can undergo various chemical reactions . For example, they can react with N-methylpiperazine, favoring the formation of C-4 substituted products .Physical And Chemical Properties Analysis

2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine has a molecular weight of 218.01 g/mol . It has a topological polar surface area of 38.7 Ų and a complexity of 195 .Scientific Research Applications

Therapeutic Potential

The compound belongs to the class of pyridopyrimidines, which have shown significant therapeutic interest . Pyridopyrimidines are of great interest due to their biological potential. The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .

Anticancer Activity

Pyrimidine, a privileged scaffold, is part of living organisms and plays a vital role in various biological procedures as well as in cancer pathogenesis . Due to resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer .

Drug Development

The compound is used in the development of new drugs . However, it’s important to note that it is only used for scientific research and not for human treatment, drug development, and other commercial uses .

Synthesis of New Derivatives

The compound is used in the synthesis of new pyrimidine derivatives . The solid purified by column chromatography using 25% hexanes in CH2Cl2 afforded the pure product .

Biological Activity

The compound is used in the study of biological activity . For each compound, the biological activity and the synthetic route are reported .

Study of N-heterocycles

The compound is used in the study of N-heterocycles . Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential .

Mechanism of Action

Target of Action

The primary targets of 2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine are protein kinases . These enzymes play a crucial role in controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine interacts with its targets through a process known as nucleophilic aromatic substitution . This interaction favors the formation of C-4 substituted products . The compound’s degree of lipophilicity, i.e., its affinity for a lipid environment, allows it to diffuse easily into the cells .

Biochemical Pathways

The compound affects various biochemical pathways by inhibiting protein kinases. These include tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Pharmacokinetics

Its lipophilic nature suggests that it may have good absorption and distribution profiles

Result of Action

The inhibition of protein kinases by 2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine can lead to the control of cell growth, differentiation, migration, and metabolism . This can result in antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Action Environment

The action of 2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine can be influenced by various environmental factors. For instance, its lipophilic nature allows it to easily diffuse into cells, suggesting that the lipid composition of the cellular environment could influence its action

properties

IUPAC Name |

2,4-dichloro-6-fluoropyrido[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2FN3/c8-5-4-1-3(10)2-11-6(4)13-7(9)12-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXNBSZGIUHQOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=NC(=N2)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50729193 | |

| Record name | 2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50729193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine | |

CAS RN |

1220518-09-1 | |

| Record name | 2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50729193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1466903.png)